2,4,8-Trimethoxyquinoline-3-carbaldehyde
CAS No.: 55934-30-0
Cat. No.: VC15931861
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55934-30-0 |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 2,4,8-trimethoxyquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(10)14-13(18-3)9(7-15)12(8)17-2/h4-7H,1-3H3 |
| Standard InChI Key | ZPWJHFFYSOATNH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1N=C(C(=C2OC)C=O)OC |
Introduction
2,4,8-Trimethoxyquinoline-3-carbaldehyde is a synthetic organic compound featuring a quinoline ring system with three methoxy substituents at positions 2, 4, and 8, and an aldehyde functional group at position 3. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities.
Biological Activities
While specific biological activities of 2,4,8-trimethoxyquinoline-3-carbaldehyde are not extensively reported, quinoline derivatives in general are known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of methoxy groups and the aldehyde functionality can influence its interaction with biological targets, potentially enhancing its therapeutic potential.
Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2,4,7-Trimethoxyquinoline-3-carbaldehyde | 51179-20-5 | 247.247 g/mol | Limited data available |
| 2,4,8-Trimethoxyquinoline-3-carbaldehyde | 55934-30-0 | Approximately 261.27 g/mol | Potential therapeutic applications, but specific data is scarce |
| Quinoline-2-carbaldehyde derivatives | Various | Varies | Known for diverse biological activities, including anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume